(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol, AldrichCPR
Description
(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol, also known as AldrichCPR, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a phenyl ring, along with a methanol moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGZFVNUCZHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Methoxylation: The methoxylation step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-fluorobenzyl bromide to form the intermediate (5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde).
Reduction: The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of (5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde) or (5-chloro-2-[(4-fluorophenyl)methoxy]benzoic acid).
Reduction: Formation of (5-chloro-2-[(4-fluorophenyl)methoxy]phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
(5-Chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde): An intermediate in the synthesis of (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol.
(5-Chloro-2-[(4-fluorophenyl)methoxy]benzoic acid): An oxidation product of the compound.
(5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methane: A reduction product of the compound.
Uniqueness: (5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
